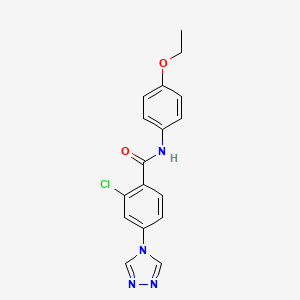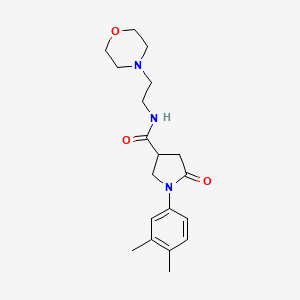![molecular formula C19H26N4O2 B5320883 11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5320883.png)
11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane, also known as BISA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BISA belongs to the class of spirocyclic compounds, which have unique structural and biological properties. In
Mecanismo De Acción
The mechanism of action of 11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane is not fully understood, but it is believed to act through the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In Alzheimer's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane has several advantages for lab experiments, including its high yield in synthesis, its stability, and its ability to inhibit various enzymes involved in biological processes. However, this compound also has limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for the study of 11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane. One direction is the investigation of this compound as a potential treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is the synthesis of this compound derivatives with improved solubility and bioavailability. Additionally, the study of the structure-activity relationship of this compound and its derivatives could lead to the development of more potent and selective inhibitors of enzymes involved in various biological processes.
Métodos De Síntesis
The synthesis of 11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane involves the reaction of 3,7-dimethyl-3,7-diaza-1,5,9-trioxaspiro[5.5]undecane with 2,1-benzisoxazole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer drug due to its ability to inhibit the growth of cancer cells. This compound has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Additionally, this compound has been studied for its potential use in the synthesis of other spirocyclic compounds.
Propiedades
IUPAC Name |
2,1-benzoxazol-3-yl-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-21-12-8-19(9-13-21)14-23(11-5-10-22(19)2)18(24)17-15-6-3-4-7-16(15)20-25-17/h3-4,6-7H,5,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBELJGOUJZVGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CN(CCCN2C)C(=O)C3=C4C=CC=CC4=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5320801.png)
![6-(methoxymethyl)-1-methyl-4-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5320805.png)
![4-methoxy-3-methyl-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5320820.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(isopropylamino)pyrimidine-5-carboxamide](/img/structure/B5320824.png)
![8-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5320825.png)

![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B5320847.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5320854.png)
![4-[(2-chlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B5320856.png)
![2-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5320858.png)
![1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5320866.png)
![5,6-dimethyl-3-(4-phenoxybutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5320888.png)

![N-(3-chloro-4-methoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320905.png)